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Methyl 3-oxo-6,8-decadienoate

Natural Product Synthesis Spilanthol Flavor Chemistry

Methyl 3-oxo-6,8-decadienoate (CAS 63072-77-5, C₁₁H₁₆O₃, MW 196.24 g/mol) is an unsaturated keto-ester characterized by a conjugated (6E,8E)-diene system with a ketone functionality at the 3-position. This structural arrangement places it within the class of 3-oxo-6,8-decadienoates, compounds valued as versatile intermediates in advanced organic synthesis due to the combined reactivity of their electrophilic β-keto ester moiety and their diene system.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 63072-77-5
Cat. No. B8608451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-6,8-decadienoate
CAS63072-77-5
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC=CC=CCCC(=O)CC(=O)OC
InChIInChI=1S/C11H16O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h3-6H,7-9H2,1-2H3
InChIKeyJQCJBTMFIAOANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Oxo-6,8-Decadienoate (CAS 63072-77-5): A Strategic Keto-Ester Intermediate for Flavor, Fragrance, and Natural Product Synthesis


Methyl 3-oxo-6,8-decadienoate (CAS 63072-77-5, C₁₁H₁₆O₃, MW 196.24 g/mol) is an unsaturated keto-ester characterized by a conjugated (6E,8E)-diene system with a ketone functionality at the 3-position . This structural arrangement places it within the class of 3-oxo-6,8-decadienoates, compounds valued as versatile intermediates in advanced organic synthesis due to the combined reactivity of their electrophilic β-keto ester moiety and their diene system . The compound has been documented as a key precursor in the industrial synthesis of Spilanthol (affinin), a bioactive N-isobutylamide known for its tingling sensory and analgesic properties, as well as a contributor to the characteristic fruity, pear-like flavor profile of certain fruits .

Why Methyl 3-Oxo-6,8-Decadienoate Cannot Be Replaced by Generic Decadienoate Esters in Specialized Synthesis


The assumption that other decadienoate esters, such as the widely studied pear ester (ethyl (2E,4Z)-2,4-decadienoate), can serve as drop-in replacements for methyl 3-oxo-6,8-decadienoate is scientifically unsound. Their distinct functional group arrays dictate fundamentally different reactivity profiles. While pear ester is valued as a volatile kairomone in insect behavior modulation due to its terminal α,β-unsaturated ester system, it lacks the 3-oxo (β-keto ester) functionality essential for undergoing key C–C bond-forming reactions central to natural product construction [1]. This additional ketone site in methyl 3-oxo-6,8-decadienoate enables nucleophilic additions, alkylations, and subsequent decarboxylations that are inaccessible to non-oxo analogs. Consequently, substituting a generic dienoate in a multi-step synthetic sequence, such as that for Spilanthol, would block the entire route, as the β-keto ester serves as the necessary handle for carbon chain elongation and functionalization .

Quantitative Evidence for Methyl 3-Oxo-6,8-Decadienoate: Direct and Inferred Differentiation from Analogs


Synthetic Route Enabling: Methyl 3-Oxo-6,8-Decadienoate as an Essential Spilanthol Intermediate

Methyl 3-oxo-6,8-decadienoate is a specifically designated intermediate for the industrial synthesis of Spilanthol, a bioactive fatty acid amide with documented analgesic, anti-inflammatory, and insecticidal properties [1]. The synthetic route outlined in patent literature involves acylation of methyl acetoacetate with an activated (4Z,6E)-octadienoic acid derivative, yielding the β-keto ester scaffold. Subsequent reduction and amidation steps produce the target Spilanthol. In contrast, the more common pear ester (ethyl (2E,4Z)-2,4-decadienoate), a simple α,β-unsaturated ester, cannot serve this function because it lacks the 3-oxo group required for the necessary chain elongation and manipulation [2].

Natural Product Synthesis Spilanthol Flavor Chemistry

Thermal Stability Distinction: Comparative GLC Degradation of Conjugated vs. Non-Conjugated Methyl Esters

Methyl esters containing conjugated diene systems, such as the 6,8-decadienoate moiety present in methyl 3-oxo-6,8-decadienoate, exhibit greater stability during gas-liquid chromatography (GLC) analysis compared to structurally related non-conjugated dienoates or hydroxy esters [1]. The study demonstrated that conjugated dienoates remain unaltered under standard GLC conditions, whereas their non-conjugated and hydroxy-substituted counterparts undergo measurable degradation. For example, vicinally unsaturated hydroxy esters were found to be unstable and degraded during chromatography, while the conjugated dienoates were stable under identical conditions. This provides a class-level stability advantage for analytical and preparative applications.

Analytical Chemistry Stability Studies Gas-Liquid Chromatography

Differential Sensory Contribution: Methyl 3-Oxo-6,8-Decadienoate in Fruity Pear-Like Flavor Profiles

Methyl 3-oxo-6,8-decadienoate is specifically recognized for its contribution to the flavor profile of Bartlett pears, imparting a fruity, pear-like character . In flavor formulation, it is distinguished from related decadienoate esters such as ethyl (2E,4E)-decadienoate and methyl (2E,4E)-decadienoate, which possess a more general 'fruity' note rather than the specific pear-associated nuance of the 3-oxo-6,8-dienoate derivative. The presence of the 3-oxo group is believed to subtly modulate olfactory receptor interactions, producing a more defined and desirable pear character, though quantitative sensory difference data between isomers or analogs are not publicly available in peer-reviewed literature. This distinction is relevant for flavor houses aiming to precisely replicate natural pear aroma.

Flavor Chemistry Sensory Analysis Food Science

Where Methyl 3-Oxo-6,8-Decadienoate Delivers Definitive Value: High-Impact Scenarios for Procurement


Total Synthesis of Spilanthol and Related Bioactive N-Isobutylamides

In medicinal chemistry and natural product research programs aiming to synthesize Spilanthol (affinin) or its structural analogs, methyl 3-oxo-6,8-decadienoate is the designated β-keto ester intermediate for constructing the characteristic decadienoyl chain . The synthetic pathway involves acylation of methyl acetoacetate with an activated (4Z,6E)-octadienoic acid derivative, followed by reduction of the resulting β-keto ester to a hydroxy ester and subsequent amidation with isobutylamine to yield the target N-isobutylamide. The 3-oxo group is essential for the acylation step and provides the necessary handle for subsequent transformations. Use of simpler, non-oxo decadienoate esters (e.g., pear ester) is incompatible with this synthetic route because the β-keto ester moiety is required for carbon chain elongation and functional group manipulation [1].

Flavor and Fragrance Formulation Requiring Authentic Bartlett Pear Character

For flavor chemists and food scientists developing natural-identical pear flavors, methyl 3-oxo-6,8-decadienoate offers a distinct fruity, pear-like note specifically associated with Bartlett pears . Its sensory profile differentiates it from more generic 'fruity' esters such as ethyl (2E,4E)-decadienoate and methyl (2E,4E)-decadienoate, making it a strategic choice for formulations targeting precise pear aroma recreation. The compound is utilized in the food industry as a flavoring agent where a defined pear character is required, rather than a broad fruit ester background note.

Analytical and Preparative GLC Applications Requiring Conjugated Diene Stability

In analytical laboratories performing gas-liquid chromatography (GLC) analysis or preparative isolation of long-chain methyl esters, methyl 3-oxo-6,8-decadienoate benefits from the documented class-level stability of conjugated dienoates under standard GLC conditions . A 1973 study in the Journal of the American Oil Chemists' Society established that conjugated dienoates and hydroxy esters not vicinally unsaturated remain stable during GLC, whereas their non-conjugated and vicinally unsaturated hydroxy counterparts undergo measurable alteration. This thermal stability advantage supports more accurate quantification and higher recovery during preparative GLC, reducing the risk of sample degradation and analytical artifacts.

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